molecular formula C10H24ClN5 B13445785 1-(Diaminomethylidene)-2-octylguanidine;hydrochloride CAS No. 101491-44-5

1-(Diaminomethylidene)-2-octylguanidine;hydrochloride

Cat. No.: B13445785
CAS No.: 101491-44-5
M. Wt: 249.78 g/mol
InChI Key: KUXDDCZUGHZCEJ-UHFFFAOYSA-N
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Description

1-(Diaminomethylidene)-2-octylguanidine;hydrochloride is a synthetic organic compound belonging to the class of guanidines Guanidines are characterized by the presence of a central guanidine group (C=N-C=N-C) linked to two amine groups (NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diaminomethylidene)-2-octylguanidine;hydrochloride typically involves the reaction of octylamine with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions include maintaining a temperature of around 50-60°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of high-pressure homogenization and ultrasonication techniques can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Diaminomethylidene)-2-octylguanidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted guanidines.

Mechanism of Action

The mechanism of action of 1-(Diaminomethylidene)-2-octylguanidine;hydrochloride involves its interaction with cellular targets, leading to various biological effects. The compound is known to inhibit the activity of certain enzymes, such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. This inhibition results in reduced glucose production and increased glucose uptake by peripheral tissues. Additionally, the compound can induce autophagy and apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diaminomethylidene)-2-octylguanidine;hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its long alkyl chain enhances its lipophilicity, allowing for better cellular uptake and interaction with lipid membranes. This property distinguishes it from other guanidine derivatives and contributes to its potential therapeutic applications.

Properties

CAS No.

101491-44-5

Molecular Formula

C10H24ClN5

Molecular Weight

249.78 g/mol

IUPAC Name

1-(diaminomethylidene)-2-octylguanidine;hydrochloride

InChI

InChI=1S/C10H23N5.ClH/c1-2-3-4-5-6-7-8-14-10(13)15-9(11)12;/h2-8H2,1H3,(H6,11,12,13,14,15);1H

InChI Key

KUXDDCZUGHZCEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=C(N)N=C(N)N.Cl

Origin of Product

United States

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